1-(4-Methoxy-3-(2-oxopiperidin-1-yl)phenyl)-3-phenylurea
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Overview
Description
“1-(4-Methoxy-3-(2-oxopiperidin-1-yl)phenyl)-3-phenylurea” is a complex organic compound. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products . The compound also contains a methoxy group and a phenylurea moiety.
Synthesis Analysis
The synthesis of such compounds often involves multi-step processes. For instance, a related compound, SKF-96365, was synthesized in four steps with an overall yield of 9% . The structure of the compound was confirmed by 1H-, 13C-NMR, HRMS, and elemental analysis . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .Molecular Structure Analysis
The molecular structure of such compounds is typically confirmed using techniques like IR spectroscopy, NMR spectroscopy, and mass spectroscopy . These techniques provide information about the functional groups present in the molecule and their arrangement .Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction is a common method used in the synthesis of biaryl compounds, which could potentially be used in the synthesis of "this compound" .Scientific Research Applications
Structural Analysis and Synthesis
1-(4-Methoxy-3-(2-oxopiperidin-1-yl)phenyl)-3-phenylurea and its derivatives are primarily involved in the field of chemical synthesis and structural analysis. For example:
- X-ray Powder Diffraction : The compound's structural properties were explored using X-ray powder diffraction, demonstrating its role as an important intermediate in pharmaceutical synthesis, such as in the production of the anticoagulant, apixaban (Wang et al., 2017).
- Molecular Docking and Quantum Chemical Calculations : Molecular docking and quantum chemical calculations were performed on related compounds, providing insights into the molecule’s properties such as intramolecular charge transfer and molecular electrostatic potential (Viji et al., 2020).
Biological Applications and Mechanism of Action
The compound exhibits a range of biological activities which have been explored through various studies:
- Biological Activity Analysis : Studies demonstrated that the compound and its derivatives exhibit biological activity, with particular attention given to the interaction with receptors and the formation of hydrogen bonds (Ding & Zhong, 2022).
- Anti-inflammatory Activity : Certain derivatives of the compound have shown significant anti-inflammatory activity, with molecular docking interaction revealing traditional type II p38 kinase inhibitor's interactions (Fatima et al., 2014).
Application in Herbicide Development
The compound’s derivatives have been utilized in the development of herbicides, highlighting its utility in agricultural science:
- Herbicide Development : Phenylurea derivatives of the compound were studied for their herbicidal activities, demonstrating the potential of these compounds in developing new herbicides (Kang et al., 2015).
Future Directions
Properties
IUPAC Name |
1-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-25-17-11-10-15(13-16(17)22-12-6-5-9-18(22)23)21-19(24)20-14-7-3-2-4-8-14/h2-4,7-8,10-11,13H,5-6,9,12H2,1H3,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKUBEXTKUBWSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NC2=CC=CC=C2)N3CCCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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